molecular formula C19H15N3OS2 B2777060 (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 314251-60-0

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2777060
CAS No.: 314251-60-0
M. Wt: 365.47
InChI Key: OHMURDHRVSHMCV-GDNBJRDFSA-N
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Description

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a cyano group, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The cyano group can be introduced via a nucleophilic substitution reaction, and the final acrylamide structure is achieved through a condensation reaction with an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thiazole and thiophene rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(5-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (Z)-2-cyano-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • (Z)-2-cyano-N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Uniqueness

What sets (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide apart from similar compounds is the presence of the 4-methylbenzyl group, which can influence its electronic properties and reactivity. This unique substitution pattern can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

(Z)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-13-4-6-14(7-5-13)9-17-12-21-19(25-17)22-18(23)15(11-20)10-16-3-2-8-24-16/h2-8,10,12H,9H2,1H3,(H,21,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMURDHRVSHMCV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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